

# The Historical and Chemical Context of Acylhydrazides

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## Compound of Interest

Compound Name: **Valerohydrazide**

Cat. No.: **B1582621**

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The story of **Valerohydrazide** is not one of a dramatic discovery but of its emergence as a useful molecule within the systematic development of organic synthesis. The field of organic synthesis was fundamentally changed in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, dismantling the theory of vitalism which held that organic compounds could only be produced by living organisms<sup>[1][2][3]</sup>. This pivotal moment opened the door to the laboratory creation of countless organic molecules.

Within this expanding field, the acylhydrazide functional group (R-C(=O)NHNH<sub>2</sub>) was recognized for its unique reactivity and utility. Acylhydrazides are a versatile class of organic compounds that serve as fundamental building blocks in a number of pharmaceutical, agrochemical, and material science applications<sup>[4]</sup>. Their benchtop stability and distinct reactivity profile make them valuable chemical intermediates for synthesizing a wide array of more complex structures, including ketones, hydrazones, and various heterocyclic rings<sup>[4]</sup>. **Valerohydrazide** is a simple, straight-chain aliphatic example of this class, representing a readily accessible and practical starting material.

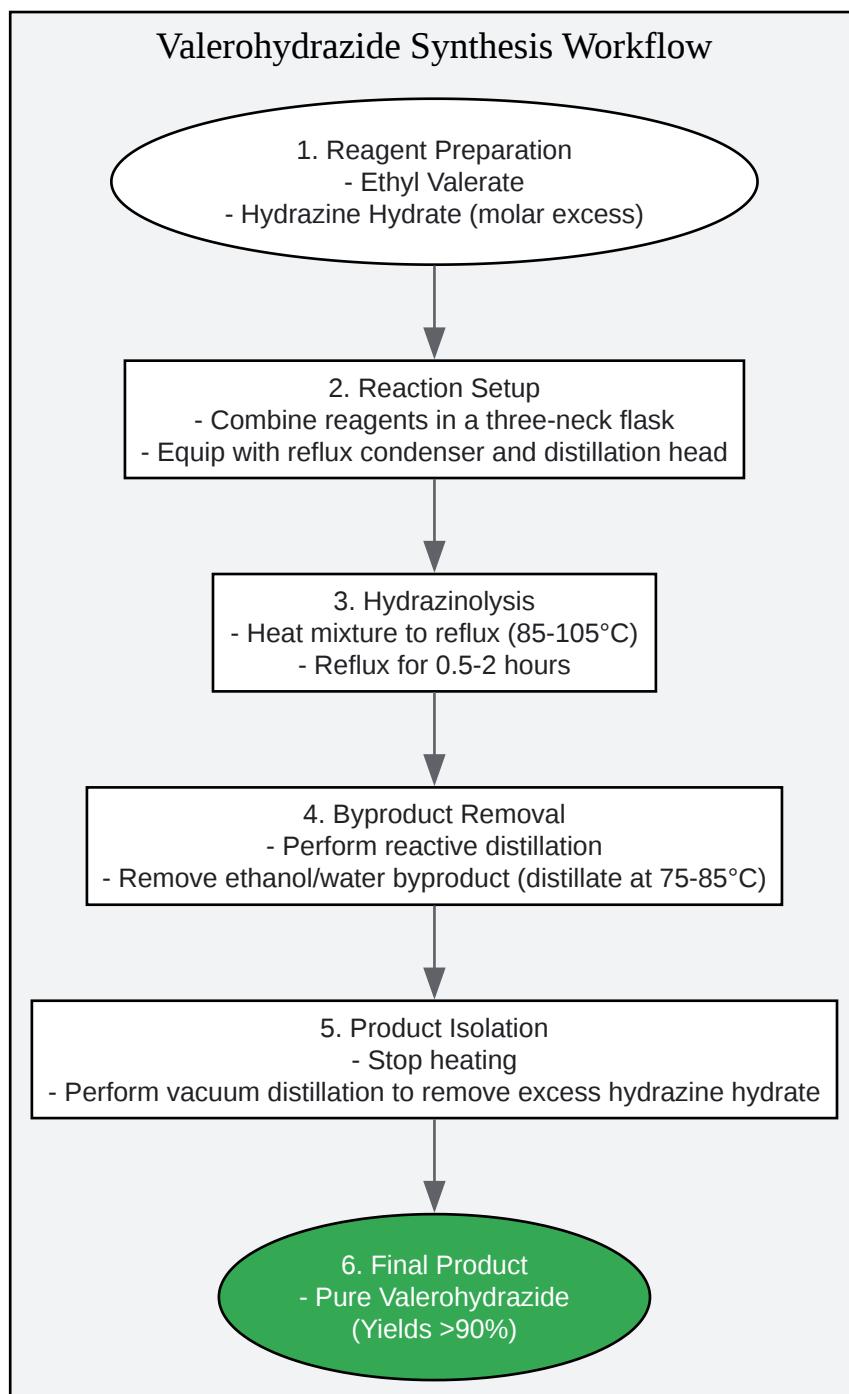
## Synthesis of Valerohydrazide

The most common and industrially scalable method for producing **Valerohydrazide** is the hydrazinolysis of an ester of valeric acid (pentanoic acid), such as methyl valerate or ethyl valerate.

## Reaction Mechanism and Causality

The synthesis relies on the nucleophilic acyl substitution mechanism. Hydrazine ( $N_2H_4$ ), typically in its hydrated form (hydrazine hydrate), is a potent nucleophile due to the alpha effect—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the valeric acid ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (methanol or ethanol) as a leaving group to yield the stable **Valerohydrazide** product.

The choice of an ester (e.g., ethyl valerate) over the carboxylic acid itself is deliberate. Direct reaction of a carboxylic acid with hydrazine is an acid-base reaction, which forms a stable carboxylate-hydrazinium salt that is difficult to dehydrate to the desired hydrazide. The ester provides a more reactive electrophilic center and a better leaving group (alkoxide), making the reaction more efficient and higher yielding. The process can be carried out without additional solvents, which increases the effective volume of the reactor and improves production efficiency[5].



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A generalized workflow for the synthesis of **Valerohydrazide**.

## Experimental Protocol: Synthesis from Ethyl Valerate

This protocol is a representative procedure based on established methods for hydrazide synthesis[5].

#### Materials:

- Ethyl valerate
- Hydrazine hydrate (80% or higher)
- Three-neck round-bottom flask
- Reflux condenser
- Distillation head and receiver flask
- Heating mantle
- Vacuum source for distillation

#### Procedure:

- Charging the Reactor: In a three-neck flask equipped with a reflux condenser and distillation setup, add ethyl valerate and hydrazine hydrate. A typical molar ratio is 1:1 to 1:1.5 of ester to hydrazine hydrate[5].
- Initial Reflux: Heat the mixture and bring it to a gentle reflux for approximately 30 minutes to 2 hours. This ensures the initial mixing and start of the reaction.
- Reactive Distillation: After the initial reflux, increase the heat to control the reaction system temperature between 85-105°C. The byproduct, ethanol, along with water, will begin to distill off. The temperature at the top of the distillation column should be maintained between 75-85°C[5].
- Reaction Completion: Continue the reaction for approximately 6 hours, or until the distillation of ethanol ceases, indicating the reaction is nearing completion.
- Isolation: After the reaction is complete, stop heating. Reconfigure the apparatus for vacuum distillation.

- Purification: Apply vacuum to distill off excess hydrazine hydrate and any remaining volatile impurities. The final product, **Valerohydrazide**, will remain in the flask as a crystalline solid upon cooling. The reported yield for such processes is typically above 90%<sup>[5]</sup>.

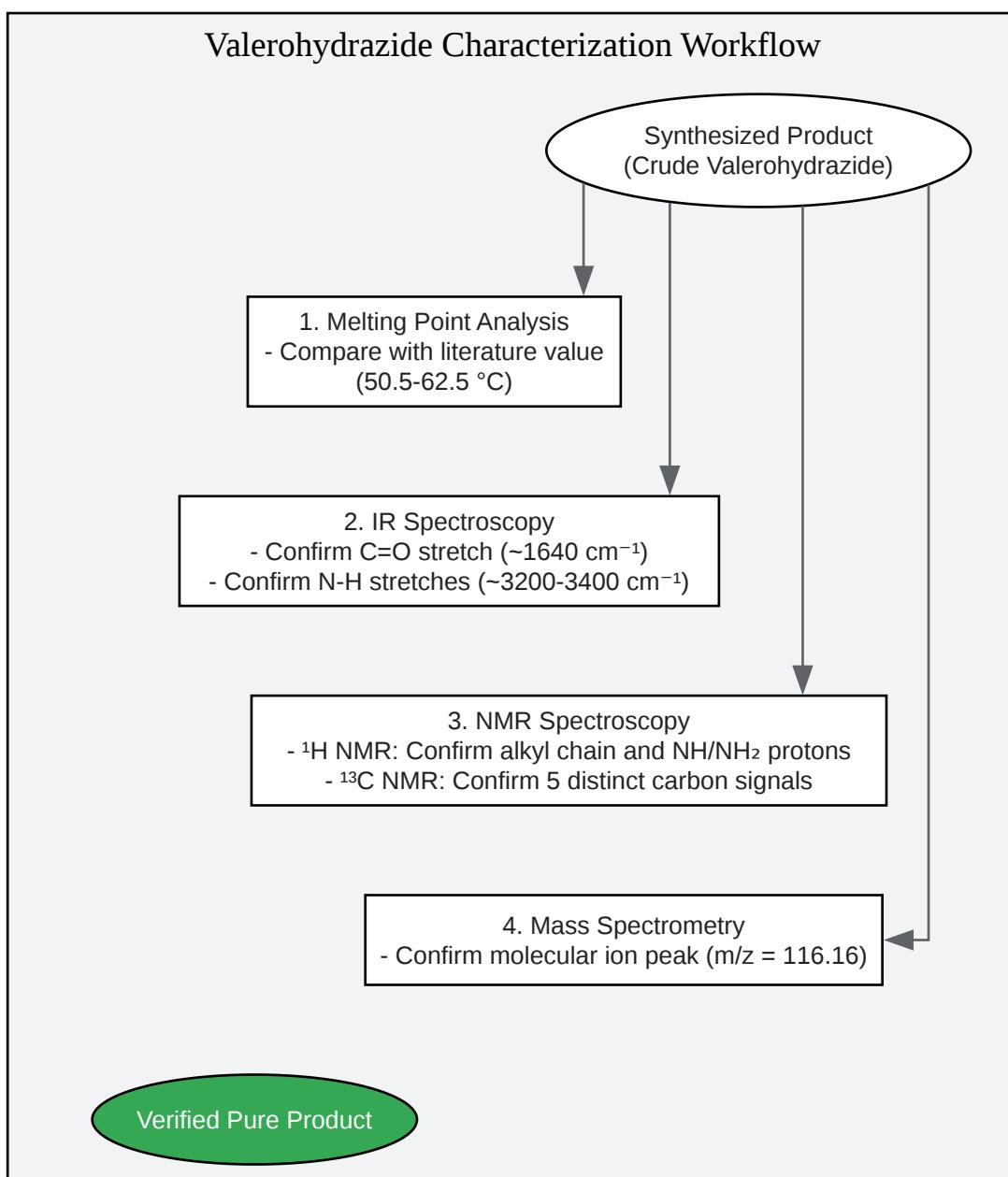
## Physicochemical Properties and Characterization

**Valerohydrazide** is a white to cream-colored crystalline solid at room temperature<sup>[6]</sup>. Its key properties are summarized below.

Property	Value	Source
IUPAC Name	pentanehydrazide	<a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O	<a href="#">[6]</a>
CAS Number	38291-82-6	<a href="#">[6]</a>
Molecular Weight	116.16 g/mol	N/A
Appearance	White to cream crystals or powder	<a href="#">[6]</a>
Melting Point	50.5-62.5 °C	<a href="#">[6]</a>
SMILES	CCCCC(=O)NN	<a href="#">[6]</a>

## Standard Characterization

A self-validating protocol for confirming the identity and purity of synthesized **Valerohydrazide** involves a combination of spectroscopic and physical methods.



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A standard workflow for the analytical characterization of **Valerohydrazide**.

## The Core Utility: A Precursor to Heterocyclic Compounds

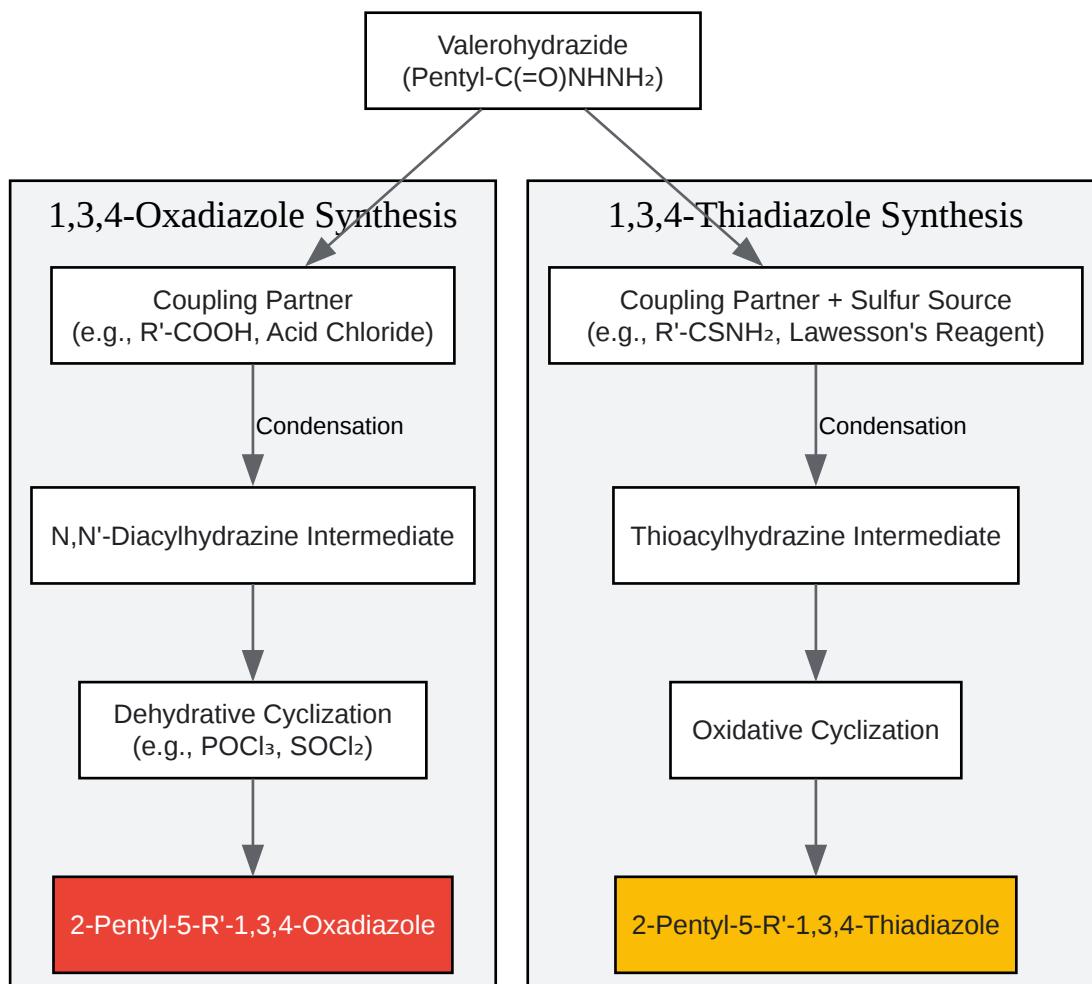
The primary value of **Valerohydrazide** in modern chemistry is its role as an intermediate for creating more complex molecules, especially five-membered aromatic heterocycles. These

structures are prevalent in many drug molecules due to their favorable pharmacological properties[7][8].

## Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

**Valerohydrazide** is an excellent precursor for 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These reactions typically involve the condensation of the hydrazide with another molecule, followed by a cyclization step.

- 1,3,4-Oxadiazoles: These are often synthesized by condensing an acylhydrazide like **Valerohydrazide** with a carboxylic acid, acyl chloride, or orthoester, followed by dehydrative cyclization. The 1,3,4-oxadiazole ring is valued in drug development as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties[8][9].
- 1,3,4-Thiadiazoles: The synthesis of these sulfur-containing heterocycles can be achieved by reacting **Valerohydrazide** with a sulfurizing agent like Lawesson's reagent or by coupling it with primary nitroalkanes in the presence of elemental sulfur[7][10]. Substituted 1,3,4-thiadiazoles are found in a wide range of pharmaceuticals, including antimicrobial and anticancer agents[7].

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